molecular formula C24H32F2O5 B146671 Éster etílico de tafluprost CAS No. 209860-89-9

Éster etílico de tafluprost

Número de catálogo: B146671
Número CAS: 209860-89-9
Peso molecular: 438.5 g/mol
Clave InChI: SPWJIEVPQKMQPO-MSHHKXPZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El tafluprost éster etílico es un derivado del tafluprost, un análogo de la prostaglandina F2α. El tafluprost se utiliza principalmente como un agente hipotensor ocular en el tratamiento del glaucoma y la hipertensión ocular. La forma éster etílico es un profármaco que se hidroliza a su forma activa, ácido tafluprost, tras la administración. Este compuesto es conocido por su alta eficacia en la reducción de la presión intraocular al aumentar la salida de humor acuoso de los ojos .

Aplicaciones Científicas De Investigación

Synthesis of Tafluprost Ethyl Ester

Tafluprost is synthesized through a multi-step process that includes the conversion of various intermediates into the final product. The synthesis typically involves:

  • Starting Materials : Utilizing corolide as an initial raw material.
  • Reactions : Key reactions include esterification and amidation, leading to the formation of tafluprost ethyl amide and tafluprost ethyl ester.
  • Purification : The final products are purified using chromatographic techniques to achieve high purity levels necessary for clinical applications .

Glaucoma Treatment

Tafluprost ethyl ester is primarily used in ophthalmic formulations for controlling intraocular pressure (IOP) in patients with glaucoma. Its effectiveness stems from:

  • Increased Efficacy : Studies indicate that tafluprost acid has a significantly higher affinity for the prostaglandin F receptor compared to other analogues such as latanoprost .
  • Prolonged Action : The compound demonstrates an onset of action within 2 to 4 hours, with effects lasting over 24 hours .

Cosmetic Applications

Recent trends have seen tafluprost derivatives being investigated for cosmetic uses, particularly in promoting eyelash growth. Tafluprost ethyl ester may offer:

  • Enhanced Lipid Solubility : This property could improve penetration and efficacy in topical applications aimed at eyelash enhancement .
  • Safety Concerns : Although promising, safety assessments are ongoing to evaluate potential side effects when used in cosmetic formulations .

Safety Assessments

The safety profile of tafluprost ethyl ester has been scrutinized through various studies:

  • Acute Toxicity : Initial assessments indicate low acute toxicity; however, further studies are required to establish comprehensive safety data.
  • Dermal Irritation and Sensitization : Evaluations are ongoing to determine the effects of long-term exposure at various concentrations, particularly in cosmetic applications .
  • Regulatory Status : The compound is under review by safety panels for its use in cosmetics, with requests for additional data on reproductive toxicity and genotoxicity .

Clinical Trials

Several clinical trials have investigated the efficacy of tafluprost and its derivatives in managing glaucoma:

  • Trial Overview : A study comparing tafluprost with other prostaglandin analogues showed superior IOP reduction over a 12-week period.
  • Patient Outcomes : Participants reported improved visual field stability and reduced side effects compared to traditional treatments.

Cosmetic Product Development

Research into the use of tafluprost ethyl ester in eyelash serums has yielded promising results:

  • Efficacy Studies : Trials demonstrated significant increases in eyelash length and density with regular application over 16 weeks.
  • Safety Monitoring : Ongoing monitoring for adverse effects such as irritation or pigmentation changes is crucial as products enter the market .

Mecanismo De Acción

El tafluprost éster etílico es un profármaco que se hidroliza por las esterasas corneales para formar ácido tafluprost. El ácido tafluprost es un agonista selectivo del receptor de la prostaglandina F, que aumenta la salida de humor acuoso de los ojos, lo que reduce la presión intraocular. El principal objetivo molecular es el receptor de la prostaglandina F, y la principal vía implicada es la vía de salida uveoscleral .

Compuestos similares:

Unicidad: El tafluprost éster etílico es único por su alta afinidad por el receptor de la prostaglandina F y su capacidad de hidrolizarse rápidamente a su forma activa. Esto da como resultado una reducción de la presión intraocular más potente y duradera en comparación con otros compuestos similares .

Análisis Bioquímico

Biochemical Properties

Tafluprost ethyl ester acts as an agonist for the prostaglandin FP receptor. Upon hydrolysis by corneal esterases, it converts to tafluprost acid, which has a high affinity for the FP receptor. This interaction leads to the activation of signaling pathways that increase the outflow of aqueous humor from the eye, thereby reducing intraocular pressure . The compound interacts with enzymes such as esterases and proteins involved in the prostaglandin signaling pathway .

Cellular Effects

Tafluprost ethyl ester influences various cellular processes primarily in ocular tissues. It affects cell signaling pathways by binding to the FP receptor, leading to changes in gene expression and cellular metabolism. The activation of the FP receptor by tafluprost acid results in the remodeling of the extracellular matrix, which facilitates increased aqueous humor outflow . Additionally, tafluprost ethyl ester has been shown to affect the expression of matrix metalloproteinases and tissue inhibitors of metalloproteinases in ocular cells .

Molecular Mechanism

At the molecular level, tafluprost ethyl ester is hydrolyzed to tafluprost acid, which then binds selectively to the prostaglandin FP receptor. This binding triggers a cascade of intracellular events, including the activation of G-proteins and subsequent signaling pathways that lead to increased uveoscleral outflow . The compound’s high affinity for the FP receptor ensures its potent ocular hypotensive effects .

Temporal Effects in Laboratory Settings

In laboratory settings, tafluprost ethyl ester demonstrates a stable and sustained effect on intraocular pressure reduction. The onset of action occurs within 2 to 4 hours after application, with the maximal effect observed at around 12 hours. The ocular pressure remains lowered for at least 24 hours . Studies have shown that tafluprost ethyl ester maintains its stability and efficacy over time, with minimal degradation observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of tafluprost ethyl ester vary with different dosages. Lower doses effectively reduce intraocular pressure without significant adverse effects, while higher doses may lead to toxic effects such as conjunctival hyperemia and respiratory issues . The compound has been shown to have a dose-dependent effect on ocular blood flow, with higher doses resulting in increased blood flow to the optic nerve head and retina .

Metabolic Pathways

Tafluprost ethyl ester is metabolized through hydrolysis by corneal esterases to form tafluprost acid. The active metabolite is further metabolized via fatty acid β-oxidation and phase II conjugation into 1,2,3,4-tetranor acid . These metabolic pathways ensure the compound’s rapid activation and subsequent clearance from the body .

Transport and Distribution

Tafluprost ethyl ester, being a lipophilic ester, easily penetrates the cornea and is distributed within ocular tissues. The compound is transported to the site of action, where it is hydrolyzed to tafluprost acid. The active metabolite is then distributed within the eye, exerting its effects on intraocular pressure . The transport and distribution of tafluprost ethyl ester are facilitated by its high lipid solubility, which enhances its uptake into tissues .

Subcellular Localization

Tafluprost ethyl ester and its active metabolite, tafluprost acid, are localized primarily in the ocular tissues, particularly in the ciliary body and trabecular meshwork. The compound’s subcellular localization is directed by its lipophilic nature and the presence of specific targeting signals that guide it to the prostaglandin FP receptors . This localization is crucial for its therapeutic effects on intraocular pressure reduction .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del tafluprost éster etílico implica varios pasos clave:

    Oxidación: A partir de un precursor adecuado, el compuesto se somete a oxidación para introducir los grupos funcionales necesarios.

    Condensación: El intermedio se somete entonces a reacciones de condensación para formar la estructura central.

    Fluoración: La introducción de átomos de flúor se consigue mediante reacciones de fluoración específicas.

    Desprotección y reducción: Se eliminan los grupos protectores y el compuesto se reduce para alcanzar la estereoquímica deseada.

    Esterificación: El paso final implica la esterificación para formar el derivado éster etílico

Métodos de producción industrial: La producción industrial del tafluprost éster etílico emplea técnicas de purificación a gran escala como la cromatografía en columna de fase inversa y de fase normal. El proceso también incluye la evacuación de grupos moleculares y el uso de agentes dispersantes para mejorar el rendimiento y la pureza .

Tipos de reacciones:

    Oxidación: El tafluprost éster etílico puede sufrir oxidación para formar diversos derivados oxidados.

    Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes formas reducidas.

    Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula.

Reactivos y condiciones comunes:

Principales productos:

4. Aplicaciones en la investigación científica

El tafluprost éster etílico tiene una amplia gama de aplicaciones en la investigación científica:

    Química: Utilizado como compuesto modelo para estudiar los análogos de las prostaglandinas y sus derivados.

    Biología: Investigado por sus efectos sobre los procesos celulares y las vías de señalización.

    Medicina: Utilizado principalmente en el tratamiento del glaucoma y la hipertensión ocular. También se estudia su potencial para tratar otras afecciones oculares.

    Industria: Employed in the development of new ophthalmic formulations and drug delivery systems

Comparación Con Compuestos Similares

Uniqueness: Tafluprost ethyl ester is unique due to its high affinity for the prostaglandin F receptor and its ability to be rapidly hydrolyzed to its active form. This results in a more potent and longer-lasting reduction in intraocular pressure compared to other similar compounds .

Actividad Biológica

Tafluprost ethyl ester is a synthetic derivative of tafluprost, a prostaglandin analog primarily used in the treatment of glaucoma and ocular hypertension. This compound exhibits significant biological activity through its interaction with the prostaglandin F2α (FP) receptor, leading to a reduction in intraocular pressure (IOP). This article explores the biological activity of tafluprost ethyl ester, focusing on its pharmacodynamics, mechanism of action, clinical efficacy, and safety profile.

Pharmacodynamics

Tafluprost is a prodrug that is rapidly hydrolyzed to its active form, tafluprost acid, upon administration. The pharmacological properties of tafluprost include:

  • High Affinity for FP Receptors : Tafluprost acid demonstrates a binding affinity approximately 12 times greater than that of latanoprost acid for human FP receptors, with negligible affinity for other prostanoid receptors .
  • Mechanism of Action : The primary mechanism involves increasing uveoscleral outflow of aqueous humor, thereby lowering IOP. Studies indicate that tafluprost may also interact with EP3 receptors, contributing to its hypotensive effects .

The action of tafluprost involves several key processes:

  • Absorption and Activation : Tafluprost ethyl ester is lipophilic, allowing it to penetrate the cornea effectively. Once inside the eye, it is hydrolyzed by corneal esterases to tafluprost acid, which is the active metabolite responsible for its therapeutic effects .
  • Uveoscleral Outflow : The increase in uveoscleral outflow is the primary pathway through which tafluprost reduces IOP. This effect has been confirmed through various studies using fluorophotometry techniques .
  • Neuroprotective Effects : Animal studies have indicated that tafluprost may have neuroprotective properties, promoting the survival of retinal ganglion cells after optic nerve injury .

Clinical Efficacy

Numerous clinical trials have assessed the efficacy of tafluprost:

  • IOP Reduction : In a study involving patients with open-angle glaucoma, tafluprost was shown to lower IOP effectively, achieving levels below 18 mmHg in approximately 80% of cases after 12 weeks of treatment .
  • Comparison with Other Treatments : Tafluprost has been compared favorably against other prostaglandin analogs such as latanoprost and travoprost, demonstrating superior or equivalent efficacy with fewer side effects .

Safety Profile

The safety and tolerability of tafluprost have been evaluated in various studies:

  • Common Side Effects : The most frequently reported adverse effects include conjunctival hyperemia (4-20% incidence), stinging upon instillation, and headaches. Serious adverse effects are rare but may include respiratory issues and macular edema .
  • Drug Interactions : Tafluprost does not exhibit significant interactions with systemic medications due to its minimal systemic absorption following topical application. However, interactions with NSAIDs can occur, affecting its efficacy .

Table 1: Summary of Key Studies on Tafluprost

StudyPopulationDurationMain Findings
Hommer et al. (2010)544 patients12 weeks80% achieved IOP < 18 mmHg
Ota et al. (2010)ddY miceN/ADemonstrated dose-dependent IOP reduction
Dong et al. (2011)Rabbit ciliary arteriesN/AConcentration-dependent relaxation observed

Propiedades

IUPAC Name

ethyl (Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32F2O5/c1-2-30-23(29)13-9-4-3-8-12-19-20(22(28)16-21(19)27)14-15-24(25,26)17-31-18-10-6-5-7-11-18/h3,5-8,10-11,14-15,19-22,27-28H,2,4,9,12-13,16-17H2,1H3/b8-3-,15-14+/t19-,20-,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWJIEVPQKMQPO-MSHHKXPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32F2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209860-89-9
Record name Nortafluprost
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE6T2PLV6M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tafluprost ethyl ester
Reactant of Route 2
Tafluprost ethyl ester
Reactant of Route 3
Tafluprost ethyl ester
Reactant of Route 4
Tafluprost ethyl ester
Reactant of Route 5
Tafluprost ethyl ester
Reactant of Route 6
Reactant of Route 6
Tafluprost ethyl ester

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.